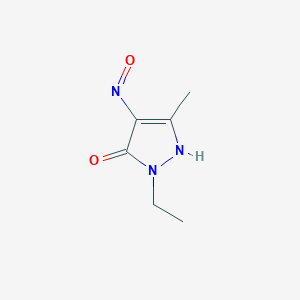
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one, also known as ENPY, is a chemical compound that has been widely used in scientific research. ENPY has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one is believed to exert its biological effects through its ability to act as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a key role in many physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemische Und Physiologische Effekte
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS), and modulate the activity of various enzymes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one has several advantages as a research tool, including its ability to act as a nitric oxide donor, its relatively low toxicity, and its stability in solution. However, 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one also has several limitations, including its limited solubility in water and its potential to react with other compounds in biological systems.
Zukünftige Richtungen
There are several potential future directions for research involving 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one. One area of interest is the development of new drugs and therapies that target nitric oxide signaling pathways. Another area of interest is the use of 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one as a tool for studying the role of oxidative stress and inflammation in various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one and its potential applications in various fields of research.
Synthesemethoden
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one can be synthesized by reacting 2-ethyl-5-methyl-4-nitroso-1H-pyrazole with acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one has been used extensively in scientific research as a tool for studying various biological processes. It has been found to be particularly useful in the study of oxidative stress and inflammation, as well as in the development of new drugs and therapies for various diseases.
Eigenschaften
CAS-Nummer |
156543-41-8 |
|---|---|
Produktname |
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-6(10)5(8-11)4(2)7-9/h7H,3H2,1-2H3 |
InChI-Schlüssel |
OFQBEIMNTZFBHB-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=C(N1)C)N=O |
Kanonische SMILES |
CCN1C(=O)C(=C(N1)C)N=O |
Synonyme |
3H-Pyrazol-3-one, 2-ethyl-1,2-dihydro-5-methyl-4-nitroso- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)




![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)

![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)





